ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, an isoindole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Isoindole Moiety Introduction: The isoindole moiety can be introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The isoindole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism by which ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The isoindole moiety can form hydrogen bonds or π-π interactions with biological targets, while the thiazole ring can participate in coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-oxazole-4-carboxylate
- Ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-imidazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of the thiazole ring and isoindole moiety. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3-oxo-1H-isoindol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-2-24-16(23)13-10-25-17(18-13)19-14(21)7-8-20-9-11-5-3-4-6-12(11)15(20)22/h3-6,10H,2,7-9H2,1H3,(H,18,19,21) |
InChI Key |
WIHKPTDHHHSKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.